(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Description
(2R)-2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound featuring a benzoxazine scaffold substituted with a methyl group at the 2R position and a hydrochloride salt counterion. Its molecular formula is C₉H₁₂ClNO (derived from the free base C₉H₁₁NO combined with HCl) .
Structurally, the benzoxazine core consists of a fused benzene and oxazine ring, which provides a rigid framework for functionalization. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
URMVZRDREQXIPA-OGFXRTJISA-N |
Isomeric SMILES |
C[C@@H]1CNC2=CC=CC=C2O1.Cl |
Canonical SMILES |
CC1CNC2=CC=CC=C2O1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoxazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzoxazine ring, leading to a wide range of derivatives.
Scientific Research Applications
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Anticancer Activity
- 4-Aryl derivatives (e.g., ethyl 4-benzyl-6-chloro analogues) exhibit significant anti-proliferative effects against pancreatic (MIA PaCa-2) and breast (MDA-MB-231) cancer cell lines . Structure-activity relationship (SAR) studies highlight the necessity of the 4-aryl group for potency, with electron-withdrawing substituents (e.g., Cl) enhancing activity .
Stereochemical and Electronic Considerations
- The 2R-methyl group in the target compound introduces chirality, which could influence receptor binding compared to racemic or S-configured analogues. For example, SAR studies on 4-aryl derivatives emphasize substituent positioning for optimal activity .
- Electron-deficient analogues (e.g., 6,8-dichloro derivatives) exhibit altered reactivity in electrophilic substitutions due to chlorine’s electron-withdrawing effects, which may enhance metabolic stability .
Biological Activity
(2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H13NO·HCl
- Molecular Weight : 199.68 g/mol
- IUPAC Name : (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- CAS Number : 1909337-21-8
Synthesis
The synthesis of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of 2-amino-4,6-dimethylphenol with formaldehyde under acidic conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This method ensures high purity and yield suitable for biological applications.
Antimicrobial Properties
Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The specific mechanism involves the interaction with cellular components, disrupting vital processes such as protein synthesis and cell wall integrity .
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazine derivatives. For example, a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were evaluated for their ability to inhibit cancer cell proliferation. The introduction of specific substituents at the benzoxazine ring enhanced their cytotoxic effects against various cancer cell lines. Notably, compounds with a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety showed promising results in inhibiting tumor growth in vitro and in vivo models .
Neuroprotective Effects
Recent studies have suggested that benzoxazine compounds may possess neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antagonistic activity at serotonin receptors, which could be beneficial in treating neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Research Findings and Case Studies
The biological activity of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is attributed to its interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator by binding to active sites on proteins or nucleic acids, thereby influencing various biochemical pathways involved in cell signaling and metabolism .
Conclusion and Future Perspectives
The biological activity of (2R)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride presents promising avenues for further research. Its antimicrobial and anticancer properties make it a candidate for drug development in treating infections and cancers. Future studies should focus on elucidating its complete mechanism of action and exploring its therapeutic potential through clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

